![molecular formula C13H19N3O4S B5810598 N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide](/img/structure/B5810598.png)
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide, also known as DMHPH, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMHPH belongs to the class of hydrazinecarbothioamide compounds, which have been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide is not well understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects in scientific research studies. It has been found to inhibit the growth and proliferation of fungal and cancer cells, induce apoptosis in cancer cells, and exhibit antioxidant activity. N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments include its potent biological activity and the availability of a reliable synthesis method. However, the limitations of using N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the scientific research of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. One direction is to further investigate its potential therapeutic applications, including its antifungal, anticancer, and anti-inflammatory properties. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, further research is needed to determine the safety and toxicity of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide and its potential side effects.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the reaction of 3,5-dimethoxyphenylhydrazine with 2-(2-hydroxy-2-methylpropanoyl)thiosemicarbazide in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide exhibited significant antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger. Another study found that N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide exhibited potent cytotoxic activity against cancer cells, including breast and lung cancer cells.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-2-methylpropanoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,18)11(17)15-16-12(21)14-8-5-9(19-3)7-10(6-8)20-4/h5-7,18H,1-4H3,(H,15,17)(H2,14,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPGEOYSIKNZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=S)NC1=CC(=CC(=C1)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24798041 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.